molecular formula C2H4ClN B162101 1-Chloroaziridine CAS No. 10165-13-6

1-Chloroaziridine

Cat. No. B162101
CAS RN: 10165-13-6
M. Wt: 77.51 g/mol
InChI Key: VJVCZFNMCHLMKC-UHFFFAOYSA-N
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Description

1-Chloroaziridine is an organic compound with the molecular formula C2H4ClN . It belongs to the class of aziridines, which are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges .


Synthesis Analysis

Aziridines, including 1-Chloroaziridine, can be synthesized through several routes. One common method involves cyclization via nitrogen displacement of a vicinal leaving group, often using amino acid and α-amino alcohol precursors derived from epoxides . Another method involves nitrene addition to alkenes . More recent strategies towards ethyleneimine include aziridination of alkenes and carbon-imine cyclization .


Molecular Structure Analysis

The molecular structure of 1-Chloroaziridine is closely related to the corresponding structure of aziridine, with a ring-like structure . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .


Chemical Reactions Analysis

Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They are susceptible to C–N bond cleavage, making them highly useful intermediates for the preparation of biologically active natural products and pharmaceuticals .


Physical And Chemical Properties Analysis

1-Chloroaziridine has an average mass of 77.513 Da and a monoisotopic mass of 77.003227 Da . Aziridine is less basic than acyclic aliphatic amines, with a pKa of 7.9 for the conjugate acid, due to increased s character of the nitrogen free electron pair .

Scientific Research Applications

Substitution Structure Analysis

1-Chloroaziridine's substitution structure has been explored through the analysis of microwave gas spectra, revealing insights into its structural characteristics and relation to aziridine (Bak & Skaarup, 1972).

Chemical Synthesis and Stereochemistry

Research has shown the formation of primarily trans-1-chloroaziridine in the chlorination of certain esters, leading to a range of derivatives and demonstrating its utility in stereochemistry (Moskalenko et al., 1988).

Intermediate in Amide Derivation

1-Chloroaziridine acts as an intermediate in the formation of various amide derivatives from arenesulfonic acids and secondary amines, showcasing its role in organic synthesis (Rozentsveig et al., 2005).

Spectroscopy and Molecular Properties

The NMR spectral parameters of 1-chloroaziridine provide essential data for understanding its molecular behavior, particularly in relation to nitrogen inversion, which is a crucial aspect in many organic reactions (Fomichev et al., 1990).

Absolute Configuration Determination

The absolute configuration of chiral N-chloroaziridine has been determined through X-ray analysis, which is vital for understanding its stereochemical applications (Brückner et al., 1982).

Applications in Total Synthesis

1-Chloroaziridine has been utilized in the total synthesis of complex molecules like aloperine, demonstrating its value in advanced synthetic chemistry (Brosius et al., 1999).

Catalysis in Amination Reactions

It serves as an efficient amination reagent for heteroaromatic C-H bonds under copper catalysis, indicating its potential in pharmaceutical and medicinal chemistry (Kawano et al., 2010).

Understanding Conformational Dependencies

Studies on 1-chloroaziridine have provided insights into the conformational dependencies of certain molecular interactions, contributing to the broader understanding of organic chemistry (Paulsen & Greve, 1970).

Exploration of Solid-State Structures

The comparison of solid-state structures of enantiomers and racemic compounds of 1-chloroaziridine has provided valuable information about its physical and chemical properties (Forni et al., 1984).

Use in Clean Technology

1-Chloroaziridine has implications in clean technology, as demonstrated by studies on chloroaluminate(III) ionic liquids, suggesting its potential in environmentally friendly synthesis and catalysis (Seddon, 1997).

Future Directions

Recent advances in the preparation and reactivity of aziridines using modern synthetic approaches have been highlighted, showcasing new and exciting opportunities to move the chemistry of aziridines forward in the future . This includes the development of future macromolecular architectures using these relatively exotic monomers .

properties

IUPAC Name

1-chloroaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClN/c3-4-1-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCZFNMCHLMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906416
Record name 1-Chloroaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroaziridine

CAS RN

10165-13-6, 25167-31-1
Record name 1-Chloroaziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10165-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylenimine, N-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010165136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aziridine, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloroaziridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
PG Gassman, DK Dygos, JE Trent - Journal of the American …, 1970 - ACS Publications
… The 1chloroaziridine formed was extracted with Freon 11, the extracts were combined, and the solution was dried over anhydrous magnesium sulfate. The solution was filtered, the …
Number of citations: 37 pubs.acs.org
P Rademacher, G Irsch, W Sicking… - Journal of Molecular …, 1989 - Elsevier
… 1-Chloroaziridine (3) was obtained by chlorination of aziridine [ 71. A solution of the metastable 1-nitroso derivative of aziridine (5) in ether was prepared by the method of Rundel and …
Number of citations: 13 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … containing One or Two …, 1999 - Springer
This document is part of Subvolume B ‘Molecules containing One or Two Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
B Bak, S Skaarup - Journal of Molecular Structure, 1972 - Elsevier
The substitution structure (r s ) of 1-chloroaziridine has been found by analysis of microwave gas spectra of the parent molecules [1- 35 Cl]- and [1- 37 Cl]-aziridine and for each parent …
Number of citations: 3 www.sciencedirect.com
R Ellerbrock, P Rademacher - Journal of molecular structure, 1992 - Elsevier
… (lo), 1-chloroaziridine (11) and lnitrosoaziridine (12). The cyano compound 7 shows the same sequence of the orbit& nN, os and co_,, as the 1-chloroaziridine derivative 4. Donor/…
Number of citations: 6 www.sciencedirect.com
AS Moskalenko, II Chervin, AV Prosyanik… - Chemistry of …, 1988 - Springer
… Primarily trans-1-chloroaziridine is formed in the chlorination of the potassium salt of … salts, were obtained from trans-1-chloroaziridine. Signals of diastereomers are observed in the …
Number of citations: 3 link.springer.com
NL Wendler, HL Slates - Journal of the American Chemical …, 1958 - ACS Publications
… The reaction of 1-chloroaziridine with 1-lithiumaziridine in … found that 1-chloroaziridine could be obtained from ethylenimine … then prepared from the reaction of 1-chloroaziridine with the …
Number of citations: 6 pubs.acs.org
PJ Krusic, WD Gwinn - 1966 - kb.osu.edu
The microwave spectra of $CH_{2}-CH_{2}-NCl^{35}, CH_{2}-CH_{2}NCl^{37}$, and $C^{13}H_{2}-CH_{2}NCl^{35}$ have been investigated under high resolution. From the effective …
Number of citations: 2 kb.osu.edu
JW Russell, M Murphy, M Bishop - 1967 - kb.osu.edu
The infrared spectra of $CH_{2}CH_{2}NCI$ and $CD_{2}CD_{2}NCl$ in the vapor phase have been measured from $200 cm^{-1}$ to $4000 cm^{-1}$. The Raman spectrum with …
Number of citations: 0 kb.osu.edu
A Forni, I Moretti, G Torre, S Brückner… - Journal of the …, 1984 - pubs.rsc.org
… These values compare well with the 11 5.2" found in the gas phase from microwave spectra of 1 -chloroaziridine,' and are also comparable with data observed when a methoxy group is …
Number of citations: 9 pubs.rsc.org

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